molecular formula C8H12N2O3S B1386399 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide CAS No. 1154376-24-5

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide

Cat. No. B1386399
M. Wt: 216.26 g/mol
InChI Key: DHXCRTDMJHTFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide (3-AMMBS) is an organic compound belonging to the class of aminobenzene sulfonamides, which are derivatives of benzene with an amino group and a sulfonamide group. It is a colorless solid that is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals. 3-AMMBS is also known as 3-AMBS, 3-AMBENZ, and 3-AMINOMETHOXYMETHYLBENZENESULFONAMIDE.

Scientific Research Applications

“3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide” is a chemical building block . It has a molecular formula of C8 H12 N2 O3 S and a molecular weight of 216.26 . It’s primarily used for research purposes .

In terms of its applications in scientific research, one area where similar compounds have shown significance is in the field of organic synthesis and medicinal chemistry . For instance, quinazolines, a class of heterocyclic compounds, have a wide range of biological and pharmacological properties . They are used in the synthesis of various natural products, pharmaceuticals, functional organic materials, and agrochemicals . The synthesis of quinazolines often involves transition metal-catalyzed reactions .

properties

IUPAC Name

3-amino-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXCRTDMJHTFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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